molecular formula C18H23N3O2S B2957972 3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235020-74-2

3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2957972
CAS No.: 1235020-74-2
M. Wt: 345.46
InChI Key: IYIDRSGXCYFZDJ-UHFFFAOYSA-N
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Description

3-Methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 3-methyl-substituted benzene ring linked via a sulfonamide group to a piperidin-4-ylmethyl moiety. The piperidine ring is further substituted with a pyridin-2-yl group at the 1-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in receptor modulation (e.g., α-adrenergic or serotonin receptors) .

Properties

IUPAC Name

3-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-15-5-4-6-17(13-15)24(22,23)20-14-16-8-11-21(12-9-16)18-7-2-3-10-19-18/h2-7,10,13,16,20H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIDRSGXCYFZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones.

    Attachment of the Pyridine Ring: The pyridine moiety is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Sulfonamide Formation: The final step involves the reaction of the piperidine-pyridine intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

The compound shares structural motifs with several synthesized sulfonamide derivatives. Below, we analyze its similarities and differences with key analogs from recent studies.

Structural Modifications and Physicochemical Properties

Table 1: Comparative Analysis of Key Sulfonamide Derivatives
Compound Name / ID Substituents on Benzene Ring Piperidine Modifications Molecular Formula Molecular Weight Yield (%) Physical State
Target Compound 3-Methyl 1-(Pyridin-2-yl)piperidin-4-ylmethyl C₁₉H₂₃N₃O₂S 365.47 N/A Hypothetical
Compound 15 3-Chloro 2-(Dihydrobenzofuran-7-yloxy)ethyl C₂₄H₃₁ClN₂O₄S 479.03 83 Colorless oil
Compound 16 5-Chloro-2-fluoro 2-(Dihydrobenzofuran-7-yloxy)ethyl C₂₄H₃₀ClFN₂O₄S 497.02 67 Colorless oil
Compound 17 5-Chloro-2-methoxy 2-(Dihydrobenzofuran-7-yloxy)ethyl C₂₅H₃₃ClN₂O₅S 509.06 76 Yellow solid
Compound 18 1-Naphthalene 2-(Dihydrobenzofuran-7-yloxy)ethyl C₂₈H₃₃N₂O₄S 499.64 73 Colorless oil
Example 53 2-Fluoro (benzamide) Chromen-4-one-linked pyrazolopyrimidine C₃₃H₂₄F₂N₆O₄ 634.58 28 Brown solid
Key Observations:

Substituent Effects: The target compound’s 3-methyl group on the benzene ring is less electron-withdrawing than chloro or fluoro substituents in analogs (e.g., Compounds 15–17). This may reduce electrophilicity and alter receptor-binding kinetics .

Piperidine Modifications :

  • The target compound ’s pyridin-2-yl group on piperidine contrasts with the dihydrobenzofuran-7-yloxyethyl chain in Compounds 15–18. The latter adds steric bulk and ether linkages, which may influence conformational flexibility and target engagement .

Physical Properties :

  • Analogs with chloro/fluoro substituents (Compounds 15–17) are oils, while methoxy (Compound 17) and naphthalene (Compound 18) derivatives solidify, likely due to increased molecular symmetry or π-π stacking . The target compound’s physical state is unreported but may align with these trends.

Biological Activity

The compound 3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17H22N2O2S
  • Molecular Weight : 318.44 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, and a piperidine moiety that contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research on related sulfonamide derivatives has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases.

CompoundCell LineIC50 (μM)Mechanism of Action
3-Methyl-N-(...)MDA-MB-23110.0Apoptosis induction
Related Compound AA549 (Lung)15.0Caspase activation
Related Compound BHeLa (Cervical)12.5DNA damage

Antimicrobial Activity

The sulfonamide class is also recognized for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folate synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 mg/mL
Escherichia coli0.5 mg/mL
Pseudomonas aeruginosa1.0 mg/mL

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, research indicates that sulfonamide derivatives can exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways such as NF-kB.

Study 1: Anticancer Activity Evaluation

A study published in ACS Omega evaluated the biological effects of several piperidine-containing compounds, including derivatives of sulfonamides. The findings indicated that these compounds could significantly inhibit the proliferation of MDA-MB-231 cells with an IC50 value of approximately 10 μM, suggesting their potential as anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of piperidine derivatives against common pathogens. The results showed that certain derivatives exhibited MIC values as low as 0.125 mg/mL against Staphylococcus aureus, highlighting their therapeutic potential in treating bacterial infections .

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